molecular formula C4H12ClNOS B2905920 2-(2-Aminoethoxy)ethanethiol;hydrochloride CAS No. 137048-11-4

2-(2-Aminoethoxy)ethanethiol;hydrochloride

Cat. No.: B2905920
CAS No.: 137048-11-4
M. Wt: 157.66
InChI Key: RJKIKRFMTDMYIA-UHFFFAOYSA-N
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Description

This structural modification likely influences its physicochemical properties, reactivity, and applications in fields like polymer chemistry, drug delivery, or biomedical research .

Properties

IUPAC Name

2-(2-aminoethoxy)ethanethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS.ClH/c5-1-2-6-3-4-7;/h7H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKIKRFMTDMYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)ethane-1-thiol hydrochloride typically involves the reaction of 2-(2-Aminoethoxy)ethanol with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of 2-(2-Aminoethoxy)ethane-1-thiol hydrochloride involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes steps such as distillation, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)ethane-1-thiol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, simpler thiol derivatives from reduction, and various substituted products from nucleophilic substitution reactions .

Scientific Research Applications

2-(2-Aminoethoxy)ethane-1-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of thiol-based redox reactions and as a reagent in biochemical assays.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethane-1-thiol hydrochloride involves its thiol and amino groups, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions are crucial in its applications in redox biology and organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(2-Aminoethoxy)ethanethiol HCl C₄H₁₂NO₂S·HCl (inferred) ~193.67 –NH₂–OCH₂CH₂–SH (hydrochloride)
Cysteamine HCl (2-Aminoethanethiol HCl) C₂H₇NS·HCl 113.60 –NH₂–CH₂CH₂–SH (hydrochloride)
2-(Dimethylamino)ethanethiol HCl C₄H₁₂ClNS 141.66 –N(CH₃)₂–CH₂CH₂–SH (hydrochloride)
2-(Diethylamino)ethanethiol HCl C₆H₁₆ClNS 177.72 –N(C₂H₅)₂–CH₂CH₂–SH (hydrochloride)
WR-1065 (2-[(3-Aminopropyl)amino]ethanethiol diHCl) C₅H₁₅N₂S·2HCl 214.16 –NH₂(CH₂)₃NH–CH₂CH₂–SH (dihydrochloride)
2-(4-Nitrophenoxy)ethanamine HCl C₈H₁₁ClN₂O₃ 218.64 –NH₂–OCH₂CH₂–C₆H₄NO₂ (hydrochloride)

Key Observations :

  • Chain Length and Polarity : The ethoxy group in the target compound introduces additional oxygen atoms, increasing polarity and hydrophilicity compared to cysteamine HCl. This may enhance solubility in aqueous media .
  • Amino Group Substitution: Derivatives like 2-(dimethylamino)ethanethiol HCl replace the primary amine with tertiary amines, reducing hydrogen-bonding capacity and altering reactivity in thiol-based reactions .
  • Aromatic Modifications: Compounds like 2-(4-nitrophenoxy)ethanamine HCl incorporate aromatic rings, shifting applications toward photochemical or sensing technologies .

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Water) Stability Notes
Cysteamine HCl 70–75 (decomposes) Highly soluble Hygroscopic; sensitive to oxidation
2-Aminoethanol HCl 75–77 Soluble Stable under inert conditions
2-(2-Aminoethoxy)ethanol bp 218–224 Miscible Hydrolytically stable
2-(Diethylamino)ethanethiol HCl Not reported Partially soluble Air-sensitive; store under N₂

Notes:

  • The target compound’s melting point and solubility are inferred from structurally related compounds. Its extended ethoxy chain may lower melting points compared to cysteamine HCl but improve solubility over bulkier analogues like 2-(diethylamino)ethanethiol HCl .
  • Thiol-containing compounds are generally prone to oxidation, necessitating storage under inert atmospheres or with stabilizing agents .

Discussion :

  • The target compound’s ethoxy spacer may enhance its utility in polymer chemistry , where precise control over hydrophilicity and crosslinking density is critical. For example, thiol-yne reactions with polyphosphoesters () require thiols with tailored solubility and reactivity .
  • Cysteamine HCl’s primary amine and thiol groups make it a versatile building block for drug synthesis (e.g., rotigotine hydrochloride, a dopamine agonist in ) and nanoparticle functionalization .
  • Regulatory considerations: Compounds like 2-(diethylamino)ethanethiol HCl are listed under Schedule 2B of the Chemical Weapons Convention, highlighting the importance of substituent effects on safety and compliance .

Biological Activity

2-(2-Aminoethoxy)ethanethiol;hydrochloride, also known as 2-(2-aminoethylamino)ethanethiol dihydrochloride, is a compound with significant biological activity attributed to its unique chemical structure and functional groups. This article explores its biological properties, mechanisms of action, and applications in various fields such as medicine, biochemistry, and pharmacology.

The biological activity of this compound is primarily mediated through its ability to scavenge free radicals and protect cells from oxidative stress. The thiol group reacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage. Additionally, the compound has been shown to inhibit topoisomerase IIα activity, which is crucial for DNA synthesis and cell cycle regulation.

1. Antioxidant Properties

The compound acts as a potent antioxidant, protecting cells from oxidative damage induced by various stressors including radiation and chemotherapy drugs. It has demonstrated protective effects against cis-diamminedichloroplatinum (cis-DDP), a common chemotherapeutic agent known for its cytotoxic effects.

2. Radioprotection

Research indicates that this compound can mitigate radiation-induced damage in cells. This property is particularly valuable in clinical settings where patients undergo radiation therapy.

3. Bioconjugation

Due to its dual reactivity through both thiol and amino groups, the compound serves as an effective linker in bioconjugation applications. It facilitates the stable attachment of biomolecules such as proteins and nucleic acids, enhancing drug delivery systems' pharmacokinetics and biodistribution .

Study 1: Radioprotective Effects

In a study involving animal models exposed to ionizing radiation, administration of this compound significantly reduced the incidence of radiation-induced damage in hematopoietic tissues. The findings suggest that the compound may enhance survival rates post-radiation exposure due to its protective mechanisms against oxidative stress.

Study 2: Chemotherapy-Induced Cytotoxicity

A clinical trial assessed the efficacy of this compound in reducing the side effects of chemotherapy in cancer patients. Results indicated a marked decrease in nausea and cellular damage markers among patients treated with the compound alongside standard chemotherapy protocols.

Comparative Analysis of Biological Activity

Property Description Significance
Antioxidant ActivityScavenges ROS, preventing cellular damageProtects against oxidative stress
RadioprotectionMitigates radiation-induced cellular damageEnhances patient outcomes during radiotherapy
Bioconjugation PotentialFacilitates stable linkages with biomoleculesImproves drug delivery systems

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Aminoethoxy)ethanethiol hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitutions (e.g., reaction of pyridine derivatives with alkyl halides) and coupling with ethanethiol. Key steps include:

  • Intermediate Formation : Reacting 5-chloro-2-pyridinol with brominated alkanes (e.g., 1-bromo-4-chlorobutane) under reflux in solvents like dichloromethane .
  • Final Product : Reaction of intermediates with ethanethiol in the presence of a base (e.g., NaOH) to introduce the thiol group .
  • Purification : Use of column chromatography or recrystallization to achieve >95% purity. Industrial methods may employ continuous flow reactors for scalability .

Q. How should researchers characterize the structural integrity of 2-(2-Aminoethoxy)ethanethiol hydrochloride?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : Confirm the presence of the ethanethiol (-SH) and aminoethoxy (-NH₂-O-) groups via characteristic shifts (e.g., δ ~1.5–2.5 ppm for thiol protons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 297.24 g/mol for derivatives) and fragmentation patterns .
  • HPLC : Monitor purity and detect byproducts using reverse-phase columns with UV detection at 254 nm .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate exposure to volatile thiols and HCl vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during functionalization of this compound (e.g., unexpected oxidation or substitution products)?

  • Methodological Answer :

  • Controlled Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent thiol oxidation to disulfides .
  • Reagent Selection : Use mild oxidizing agents (e.g., H₂O₂ at low concentrations) to avoid over-oxidation. For substitutions, optimize solvent polarity (e.g., DMF for SN2 reactions) to enhance selectivity .
  • Mechanistic Studies : Employ kinetic isotope effects or DFT calculations to elucidate competing pathways (e.g., nucleophilic vs. radical mechanisms) .

Q. What strategies are effective for incorporating this compound into nanostructures or PROTACs?

  • Methodological Answer :

  • Thiol-Yne Chemistry : Utilize the thiol group for "click" reactions with alkynes to functionalize polymers or nanoparticles. For example, conjugate with PEG derivatives to create amphiphilic block copolymers .
  • PROTAC Design : Link the aminoethoxy group to E3 ligase ligands (e.g., VH032) via PEG spacers. Optimize linker length (e.g., PEG1 vs. PEG3) to balance proteasome recruitment and target binding .

Q. How can researchers address discrepancies in biological activity data (e.g., variable enzyme inhibition)?

  • Methodological Answer :

  • Assay Standardization : Control pH (7.4 for physiological conditions) and temperature (37°C) to minimize variability. Include reducing agents (e.g., DTT) to stabilize the thiol group .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. bromo on the pyridine ring) and correlate with activity trends using multivariate analysis .

Q. What advanced techniques are recommended for studying the compound’s interaction with cellular pathways?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., enzymes or receptors) .
  • CRISPR-Cas9 Screening : Identify genetic modifiers of the compound’s activity in cell lines .
  • Metabolomics : Track downstream effects via LC-MS profiling of metabolites in treated vs. untreated cells .

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